molecular formula C21H21ClN4O4S B11197748 4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11197748
M. Wt: 460.9 g/mol
InChI Key: NJIISOLHIFIIFY-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Scientific Research Applications

4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE include other thiazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Some examples include:

The uniqueness of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H21ClN4O4S

Molecular Weight

460.9 g/mol

IUPAC Name

4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[(3,4-dimethoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H21ClN4O4S/c1-29-15-8-7-12(9-16(15)30-2)10-24-21(28)19-17(23)18(26-31-19)20(27)25-11-13-5-3-4-6-14(13)22/h3-9H,10-11,23H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

NJIISOLHIFIIFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3Cl)N)OC

Origin of Product

United States

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